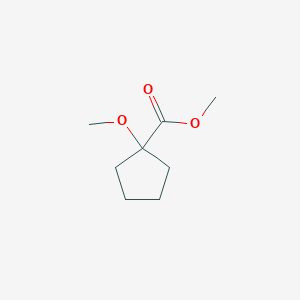

Methyl 1-methoxycyclopentanecarboxylate

Description

Methyl 1-methoxycyclopentanecarboxylate is a cyclopentane-derived ester featuring a methoxy (-OCH₃) substituent at the 1-position and a methoxycarbonyl (-COOCH₃) group. This compound is structurally notable for its bicyclic framework and functional group arrangement, which influence its reactivity, stability, and applications in organic synthesis. While direct data on its physical properties (e.g., melting/boiling points) are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

IUPAC Name |

methyl 1-methoxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-7(9)8(11-2)5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHDSBMHHNXLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216242 | |

| Record name | Cyclopentanecarboxylic acid, 1-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17860-29-6 | |

| Record name | Cyclopentanecarboxylic acid, 1-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17860-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methoxycyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methoxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of cyclopentanone with methanol and a suitable acid catalyst to form the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methoxycyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-methoxycyclopentanecarboxylate is a chemical compound with the molecular formula C8H14O3. While specific applications of this compound may not be extensively documented in readily available literature, we can explore its potential applications based on its chemical structure and related compounds. This article will provide an overview of possible applications in scientific research, particularly in the fields of organic chemistry, pharmaceuticals, and materials science.

Physical Properties

- Boiling Point : Not readily available

- Solubility : Likely soluble in organic solvents due to the presence of methoxy and carboxylate groups.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:

- Esterification Reactions : The carboxylate group can react with alcohols to form esters, which are useful in the synthesis of more complex molecules.

- Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.

Pharmaceutical Development

The compound's unique structure may lend itself to pharmaceutical applications, particularly:

- Drug Design : Similar compounds have been explored for their biological activity, including anti-inflammatory and analgesic properties. This compound could be investigated for similar effects.

- Prodrug Formulations : Its ester nature might allow it to act as a prodrug, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Materials Science

In materials science, this compound could find applications in:

- Polymer Chemistry : It may be used as a monomer or additive in the synthesis of polymers, potentially improving properties such as flexibility and thermal stability.

- Coatings and Adhesives : The compound's chemical properties might make it suitable for formulating specialty coatings or adhesives with specific performance characteristics.

Case Study 1: Synthesis of Cyclopentane Derivatives

Researchers have explored various cyclopentane derivatives for their biological activities. A study focusing on the synthesis of methoxy-substituted cyclopentanes demonstrated that these compounds exhibit significant anti-inflammatory activity, suggesting potential therapeutic applications for derivatives like this compound.

Case Study 2: Polymerization Studies

In polymer chemistry, studies have shown that incorporating methoxy groups into polymer backbones can enhance solubility and mechanical properties. This insight suggests that this compound could be a valuable building block for developing new polymeric materials.

Mechanism of Action

The mechanism of action of methyl 1-methoxycyclopentanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Detailed Analysis

Reactivity and Stability Methoxy vs. Amino Groups: The methoxy group (-OCH₃) is less polar than the amino (-NH₂) or hydroxyl (-OH) groups, resulting in lower solubility in polar solvents but higher stability in acidic media . In contrast, the amino group enhances nucleophilicity, making Methyl 1-aminocyclopentanecarboxylate reactive in peptide coupling or alkylation reactions . Hydrochloride Salts: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride exhibits improved water solubility due to ionic interactions, a critical feature for pharmaceutical formulations . Ketone Substituents: The ketone in Methyl 2-oxocyclopentane-1-carboxylate withdraws electron density, accelerating reactions like Claisen condensations but increasing sensitivity to reducing agents .

Synthetic Utility Methoxy-substituted esters are often employed as stable intermediates in multistep syntheses, whereas hydroxy or amino analogs serve as handles for further functionalization (e.g., Mitsunobu reactions for hydroxyl groups ). The hydrochloride salt of Methyl 1-(methylamino)cyclopentanecarboxylate is synthesized via acid-base reactions, highlighting its utility in controlled drug delivery systems .

Toxicological and Safety Profiles While this compound’s toxicity data are unavailable, analogs like Methyl 3-aminocyclopentanecarboxylate exhibit acute oral toxicity (H302) and skin irritation (H315), likely due to the amino group’s reactivity . Methoxy derivatives may pose lower acute hazards compared to amino-substituted compounds, but standard precautions (gloves, eye protection) are recommended during handling .

Physical Properties Solubility: Methoxy groups confer moderate solubility in organic solvents (e.g., CH₂Cl₂, EtOAc), whereas amino/hydroxy analogs show higher aqueous solubility . Stability: Methoxy esters resist hydrolysis under mild acidic conditions but may degrade under strong bases, unlike hydroxy esters, which hydrolyze readily .

Biological Activity

Methyl 1-methoxycyclopentanecarboxylate is a cyclic ester that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 158.19 g/mol

- CAS Number : 67529636

The compound features a methoxy group and a cyclopentane ring, which contribute to its unique chemical properties and biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : Certain analogs have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

-

Synthesis and Characterization :

A study focused on the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids derived from hexoses reported that similar cyclopentane structures could be synthesized efficiently. These compounds exhibited promising biological properties, suggesting that this compound might also possess significant biological activity . -

In Vitro Studies :

In vitro assays have indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, glycosidase inhibitors derived from cyclopentane structures have shown potent activity, indicating potential therapeutic applications in metabolic disorders . -

Pharmacological Profiles :

A pharmacological evaluation of related cyclopentane compounds revealed their potential in treating conditions such as diabetes and cancer due to their ability to modulate glucose metabolism and inhibit tumor growth .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition/Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethyl acetate | High solubility, low boiling point |

| Additive | 4-Toluenesulfonate | Facilitates crystallization |

| Workup | Filtration + concentration | Removes unreacted reagents |

What safety protocols are critical when handling this compound?

Basic Research Question

Critical protocols include:

- PPE : Wear nitrile gloves, safety glasses, and face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling dust or vapors .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill management : Avoid dust generation; use non-sparking tools for cleanup .

How can computational tools aid in planning synthetic routes for this compound?

Advanced Research Question

Tools like PISTACHIO , REAXYS , and BKMS_METABOLIC predict feasible pathways by analyzing reaction templates and historical data . For example:

- Retrosynthesis : Identify precursors like cyclopentanecarboxylic acid derivatives.

- Feasibility scoring : Prioritize routes with high plausibility scores (>0.01) .

- Catalyst selection : Compare catalytic systems (e.g., acid vs. base) using literature precedents .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H-NMR : Assign peaks using chemical shifts (e.g., δ 3.82 ppm for methoxy groups, δ 2.56–2.31 ppm for cyclopentane protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (143.18 g/mol) via ESI-MS .

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹).

Q. Table 2: Key ¹H-NMR Assignments

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.82 | Singlet | Methoxy (-OCH₃) |

| 2.56–2.31 | Multiplet | Cyclopentane CH₂ groups |

How can researchers resolve contradictions in reaction outcomes for cyclopentane ester derivatives under different catalytic systems?

Advanced Research Question

Contradictions often arise from catalyst-substrate interactions. For example:

- Acid catalysis : May favor esterification but risk hydrolysis .

- Base catalysis : Could deprotonate sensitive functional groups.

- Literature comparison : Analyze studies on dimethyl cyclopentane-1,1-dicarboxylate, where palladium catalysts improved selectivity .

Q. Methodological Approach :

Conduct kinetic studies under varying pH and temperature.

Use HPLC to monitor intermediate formation.

Compare with analogous reactions in literature (e.g., cyclopentane carboxylates in Reference Example 87) .

How should researchers address gaps in toxicological data for this compound?

Advanced Research Question

Design studies using OECD guidelines:

- Acute toxicity : Follow OECD 423 for oral/pulmonary exposure limits.

- Skin irritation : Use reconstructed human epidermis models (OECD 439) .

- Genotoxicity : Conduct Ames tests (OECD 471) to assess mutagenicity .

Note: Current data gaps highlight the need for in vitro and in vivo assays .

What strategies ensure stability of this compound during long-term storage?

Basic Research Question

- Temperature control : Store at 2–8°C to prevent thermal degradation .

- Moisture avoidance : Use desiccants in sealed containers.

- Light protection : Amber glass prevents photolytic reactions .

How do structural modifications to cyclopentane esters influence reactivity?

Advanced Research Question

Compare with analogs like Methyl 3-aminocyclopentanecarboxylate:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the ester carbonyl.

- Steric effects : Bulky substituents (e.g., 3,4-xylyl in Metcaraphen Hydrochloride) hinder nucleophilic attack .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

What methodologies are recommended for analyzing degradation products of this compound?

Advanced Research Question

- LC-MS/MS : Identify hydrolyzed products (e.g., cyclopentanecarboxylic acid).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months (ICH Q1A guidelines).

- NMR monitoring : Track peak shifts indicative of degradation .

How can researchers design experiments to study the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.